1-[3-(Cyclopropyloxy)phenyl]ethanone
Description
Historical Perspectives on Related Chemical Classes: Phenylethanones and Cyclopropyl (B3062369) Ethers
The historical development of phenylethanones and cyclopropyl ethers provides a foundation for understanding the potential utility of 1-[3-(Cyclopropyloxy)phenyl]ethanone.
Phenylethanones: This class of compounds, with acetophenone (B1666503) (1-phenylethanone) as its simplest member, has a long history in chemistry. wikipedia.org Acetophenone was first identified in the late 19th century and has since been utilized in various industrial and scientific contexts. Initially, it found use in medicine as a hypnotic and anticonvulsant under the name Hypnone. wikipedia.org Over the years, its applications have expanded significantly. In the chemical industry, acetophenone is a key precursor for producing resins, particularly through condensation reactions with formaldehyde. wikipedia.org These resins are integral components of coatings, inks, and adhesives. wikipedia.org The carbonyl group of phenylethanones is a versatile functional handle for a wide array of organic transformations, making them a common starting material and intermediate in synthetic chemistry.
Cyclopropyl Ethers: The cyclopropyl group is a three-membered carbocycle that has garnered increasing attention in drug discovery and development. acs.org Its unique stereoelectronic properties, such as enhanced π-character in its C-C bonds and shorter, stronger C-H bonds, distinguish it from larger cycloalkanes. acs.org The introduction of a cyclopropyl ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.org Historically, the synthesis of cyclopropyl ethers was a chemical challenge. Early methods for their preparation were described in patents from the mid-20th century, highlighting their novelty and potential for various uses, including as anesthetics. google.com More recent synthetic advancements have made cyclopropyl ethers more accessible, facilitating their incorporation into complex molecules. tandfonline.comacs.orgmdpi.com The use of cyclopropyl ethers as protecting groups in carbohydrate synthesis has also been explored, demonstrating their utility in complex organic synthesis. tandfonline.com
Rationale for Investigating this compound: Academic and Research Significance
The rationale for investigating a compound like this compound is rooted in the strategic combination of its two key structural motifs. The academic and research interest in this molecule lies in the potential for synergistic or novel properties arising from this combination.
The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability. It can block sites of metabolism that are susceptible to oxidation in analogous alkyl groups (like isopropyl groups), thereby improving the pharmacokinetic profile of a drug. acs.orgacs.org Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to more favorable binding to a biological target and thus increase potency and reduce off-target effects. acs.org
The phenylethanone core serves as a versatile scaffold. The aryl ring can be functionalized to modulate electronic and steric properties, while the ketone functionality provides a site for further chemical modification. Arylethanone derivatives are a common feature in many biologically active compounds and are used as key intermediates in the synthesis of more complex molecules. rsc.orgmdpi.com
Therefore, the investigation of this compound is significant for several reasons:
Medicinal Chemistry: It serves as a model system to study the impact of a cyclopropyloxy substituent on the biological activity of phenylethanone-based compounds. This could lead to the development of new therapeutic agents with improved properties.
Organic Synthesis: The synthesis of this compound and its derivatives presents interesting challenges and opportunities for developing new synthetic methodologies. acs.orgmdpi.com
Materials Science: The properties of the phenylethanone moiety in forming resins could be modified by the cyclopropyl group, potentially leading to new polymers with unique characteristics. wikipedia.org
Overview of Current Research Landscape Pertaining to Arylethanone and Cyclopropyl Ether Motifs
The current research landscape for both arylethanone and cyclopropyl ether motifs is vibrant and continues to expand.
Arylethanone Motifs: Recent research on arylethanones often focuses on their use in novel chemical transformations. For instance, visible-light-induced catalytic reactions have been developed for the benzannulation of arylethanone derivatives, providing new pathways to complex aromatic structures. rsc.org In medicinal chemistry, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria, highlighting the ongoing search for new antibiotics. mdpi.com
Cyclopropyl Ether Motifs: The synthesis and application of cyclopropyl ethers remain an active area of research. Modern synthetic methods focus on developing stereoselective and efficient ways to construct these motifs. mdpi.com For example, new protocols have been developed for the synthesis of 1-methylcyclopropyl aryl ethers from phenols, which are of interest in medicinal chemistry as metabolically stable bioisosteres of other ether-containing groups. acs.org Research into the ring-opening reactions of cyclopropyl ethers, often promoted by electron transfer, continues to provide fundamental insights into their reactivity and potential as synthetic intermediates. acs.org The use of cyclopropanol (B106826) intermediates has also become a significant strategy in asymmetric synthesis. rsc.org
The table below presents a selection of related phenylethanone and cyclopropyl ether compounds and their primary areas of research interest.
| Compound Name | CAS Number | Molecular Formula | Area of Research Interest |
| 1-Phenylethanone (Acetophenone) | 98-86-2 | C₈H₈O | Precursor for resins and fragrances, hypnotic/anticonvulsant. wikipedia.org |
| 1-(3,4-Dihydroxy-phenyl)-ethanone | 13156-22-4 | C₈H₈O₃ | Chemical intermediate. sigmaaldrich.comaaronchem.com |
| 1-[3-(Benzyloxy)phenyl]ethanone | 34068-01-4 | C₁₅H₁₄O₂ | Synthetic intermediate. chemscene.com |
| 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone | 5438-55-1 | C₁₂H₁₄O₃ | Research chemical. evitachem.com |
| 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone | Not Available | C₁₂H₁₀N₂O₂ | Research chemical. scbt.com |
| Dicyclopropyl ether | 56893-54-6 | C₆H₁₀O | Chemical intermediate, study of physical properties. nih.gov |
| 1-[3-(1-Cyclopropylethoxy)phenyl]ethanone | 2283184-84-7 | C₁₃H₁₆O₂ | Chemical intermediate. chemicalbook.com |
This table is interactive and can be sorted by clicking on the column headers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-cyclopropyloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBUCHNTAZYOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863654-23-3 | |
| Record name | 1-(3-cyclopropoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis Pathways of 1 3 Cyclopropyloxy Phenyl Ethanone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For 1-[3-(cyclopropyloxy)phenyl]ethanone, the primary disconnections involve the ether linkage and the acetyl group attached to the phenyl ring.
Two main retrosynthetic strategies can be envisioned:
Strategy A: Disconnection of the ether bond. This approach disconnects the cyclopropyl (B3062369) ether, leading to 3-hydroxyacetophenone and a cyclopropyl halide (or other cyclopropylating agent) as precursors. This is often a favorable strategy due to the availability of 3-hydroxyacetophenone. wikipedia.org
Strategy B: Disconnection of the acetyl group. This involves a Friedel-Crafts acylation disconnection, which points to cyclopropyloxybenzene and an acetylating agent (like acetyl chloride or acetic anhydride) as the key precursors. masterorganicchemistry.comchemguide.co.uk
The choice between these strategies depends on factors such as the availability and cost of starting materials, and the efficiency and selectivity of the reactions involved.
Optimized Synthetic Routes for Preparative Scale Production
For large-scale synthesis, efficiency, cost-effectiveness, and safety are paramount. The most common and optimized routes for producing this compound typically follow one of the two strategies identified in the retrosynthetic analysis.
Cyclopropylation Reactions of Phenols: Mechanistic Considerations
The formation of the cyclopropyl ether from a phenol, known as cyclopropylation, is a key step in Strategy A. This reaction typically proceeds via a Williamson ether synthesis mechanism. In this process, the phenolic hydroxyl group of 3-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a cyclopropyl halide (e.g., cyclopropyl bromide) in an SN2 reaction to form the desired ether.
Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to facilitate the SN2 reaction.
Friedel-Crafts Acylation and Related Carbon-Carbon Bond Formation in Arylethanone Synthesis
Strategy B relies on the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.comchemguide.co.uk In this reaction, cyclopropyloxybenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org
Common Lewis acids for this reaction include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of cyclopropyloxybenzene. youtube.com The cyclopropyloxy group is an ortho-, para-director; therefore, this reaction will yield a mixture of isomers, primarily the para- and ortho-substituted products, with the meta-substituted product being a minor component. This lack of regioselectivity is a significant drawback of this approach for the specific synthesis of the meta-isomer.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" or environmentally friendly methods. In the context of synthesizing this compound, green chemistry principles can be applied to several aspects of the process. For instance, the use of less hazardous solvents and reagents is a key consideration. Some approaches might explore the use of phase-transfer catalysts to facilitate the cyclopropylation reaction in a biphasic system, reducing the need for large volumes of organic solvents. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency. mdpi.combeilstein-journals.org
Chemo- and Regioselective Considerations in Acylation and Etherification Reactions
Etherification: The Williamson ether synthesis of 3-hydroxyacetophenone is generally a chemoselective reaction, as the phenolic hydroxyl group is significantly more acidic and reactive than other potential sites in the molecule under basic conditions.
Acylation: As mentioned earlier, the Friedel-Crafts acylation of cyclopropyloxybenzene poses a significant regioselectivity challenge. The cyclopropyloxy group is an activating group that directs incoming electrophiles to the ortho and para positions. To obtain the desired meta-isomer, this compound, one would need to start with a meta-directing group on the benzene (B151609) ring or employ a more complex, multi-step strategy that allows for the introduction of the acetyl group at the meta position. For this reason, the synthetic route starting from 3-hydroxyacetophenone (Strategy A) is generally preferred for its superior regiocontrol.
Purification and Isolation Techniques for Research Purity
After the synthesis, the crude product must be purified to obtain this compound of high purity, especially for research and pharmaceutical applications. Standard purification techniques include:
Extraction: To remove inorganic salts and other water-soluble impurities.
Chromatography: Column chromatography over silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and any side products. prepchem.com The choice of eluent (a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve the best separation.
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.
Advanced Structural and Electronic Property Investigations of 1 3 Cyclopropyloxy Phenyl Ethanone
Elucidation of Conformational Preferences via Spectroscopic and Computational Methods
The conformational landscape of 1-[3-(Cyclopropyloxy)phenyl]ethanone is primarily defined by the rotational freedom of the acetyl and cyclopropyloxy groups relative to the plane of the benzene (B151609) ring. For the acetyl group, it is well-established that acetophenone (B1666503) and its derivatives are generally planar, with the carbonyl group lying in the same plane as the aromatic ring to maximize π-conjugation. ias.ac.in This planarity is crucial for the electronic interactions between the carbonyl group and the phenyl ring.
The orientation of the cyclopropyloxy group presents a more complex picture. The oxygen atom's lone pairs can participate in resonance with the aromatic π-system, which favors a planar arrangement where the C(aryl)-O-C(cyclopropyl) bond angle allows for effective p-orbital overlap. However, steric hindrance between the cyclopropyl (B3062369) group and the ortho-hydrogens of the phenyl ring can lead to non-planar conformations.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most stable conformers. By calculating the potential energy surface as a function of the dihedral angles (C-C-C=O and C-C-O-C), the global and local energy minima can be identified. These calculations would likely reveal the preferred orientations and the energy barriers to rotation for both substituents. Spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR could experimentally validate these predictions by identifying through-space correlations between protons on the cyclopropyl ring and the aromatic ring.
Analysis of Aromaticity and Electronic Distribution in the Phenylethanone Moiety
The electronic character of the phenylethanone moiety in this compound is governed by the interplay of the electron-withdrawing acetyl group and the electron-donating cyclopropyloxy group. ualberta.calumenlearning.com
Acetyl Group (-COCH₃): This group is a moderately deactivating, meta-directing substituent. libretexts.org It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic and less susceptible to electrophilic aromatic substitution. studymind.co.ukmasterorganicchemistry.com
Cyclopropyloxy Group (-O-c-C₃H₅): The ether oxygen is strongly activating and ortho-, para-directing. ualberta.ca It donates electron density to the ring via a strong resonance effect (+R) due to its lone pairs, which outweighs its inductive electron-withdrawing (-I) effect. libretexts.org
With these groups in a meta (1,3) relationship, their electronic influences are distributed across the ring. The cyclopropyloxy group enriches the electron density at the ortho (C2, C4) and para (C6) positions relative to itself. The acetyl group withdraws density, particularly from the positions ortho (C2, C4) and para (C6) to its point of attachment. This combined effect results in a complex electronic map, with the C4 and C6 positions being the most activated towards electrophilic attack. Despite these substitutions, the core aromaticity of the benzene ring, defined by its cyclic, planar structure with 6 π-electrons, remains intact.
Spectroscopic Probing of Intermolecular Interactions in Condensed Phases
In the liquid or solid state, molecules of this compound are expected to engage in several types of intermolecular interactions. The primary forces would be dipole-dipole interactions stemming from the polar carbonyl (C=O) and ether (C-O-C) functional groups. ias.ac.in The carbonyl group, with its significant dipole moment, will be a key site for these interactions.
Furthermore, weak C-H···O hydrogen bonds are likely to form, where the carbonyl oxygen acts as a hydrogen bond acceptor and aromatic or aliphatic C-H groups act as donors. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions can play a significant role in the packing of molecules in a crystal lattice.
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Structural Studies
Multidimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton with the carbon atom to which it is attached, confirming the assignments of the aromatic, methyl, and cyclopropyl protons to their respective carbons. columbia.edu
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. columbia.eduyoutube.com It would be crucial for establishing the connectivity of the molecule. For example, HMBC would show a correlation from the methyl protons of the acetyl group to the carbonyl carbon and the C1 carbon of the aromatic ring. It would also show correlations from the cyclopropyl protons to the C3 carbon of the ring, confirming the position of the ether linkage.
¹H-¹H COSY (Correlation Spectroscopy): This would establish proton-proton coupling networks, for instance, within the aromatic ring and within the cyclopropyl group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's preferred conformation and dynamic processes. For example, a NOE between a cyclopropyl proton and an aromatic proton (e.g., at C2 or C4) would provide evidence for a specific rotational conformation of the cyclopropyloxy group.
Predicted ¹H and ¹³C NMR Chemical Shifts
Interactive Data Table
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |
| Acetyl -CH₃ | ~2.59 | ~26.6 | s |
| Acetyl -C=O | - | ~197.5 | - |
| C1-Ar | - | ~138.5 | - |
| C2-Ar | ~7.55 | ~122.0 | d |
| C3-Ar | - | ~158.8 | - |
| C4-Ar | ~7.15 | ~114.5 | t |
| C5-Ar | ~7.40 | ~129.8 | t |
| C6-Ar | ~7.30 | ~119.0 | d |
| Cyclopropyl -CH | ~3.85 | ~32.0 | m |
| Cyclopropyl -CH₂ | ~0.80 | ~6.5 | m |
Note: Predicted values are based on data for 3-methoxyacetophenone and cyclopropyl phenyl ether. Actual values may vary. rsc.orgchemicalbook.comnih.gov
Insights from High-Resolution Mass Spectrometry into Fragmentation Mechanisms
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of elemental compositions. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of both aromatic ketones and aryl ethers. miamioh.edublogspot.com
The most prominent fragmentation pathway for acetophenone derivatives is the alpha-cleavage , involving the loss of the methyl group to form a stable benzoyl cation. msu.eduasdlib.orgochemacademy.comyoutube.com
Primary Fragmentation Pathway:
[M]⁺• → [M - 15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group to form the 3-(cyclopropyloxy)benzoyl cation. This is often the base peak in the spectrum of acetophenones. asdlib.org
Other significant fragmentations would likely involve the cyclopropyloxy group:
Cleavage of the ether bond: Fragmentation could occur at the C(aryl)-O bond or the O-C(cyclopropyl) bond.
Loss of cyclopropene: A common fragmentation for cyclopropyl ethers involves the loss of cyclopropene (C₃H₄) via rearrangement.
Loss of CO: The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form a phenyl-type cation. asdlib.org
Predicted Key Fragments in Mass Spectrum
Interactive Data Table
| m/z (Predicted) | Proposed Fragment | Formula | Fragmentation Pathway |
| 176 | Molecular Ion | [C₁₁H₁₂O₂]⁺• | - |
| 161 | [M - CH₃]⁺ | [C₁₀H₉O₂]⁺ | α-cleavage of acetyl group |
| 133 | [M - CH₃ - CO]⁺ | [C₉H₉O]⁺ | Loss of CO from benzoyl cation |
| 121 | [M - C₃H₄ - H]⁺ | [C₈H₅O₂]⁺ | Rearrangement and loss of cyclopropene |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (if cyclopropyloxy group is cleaved first) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallographic Studies on Co-crystals or Derivatives to Elucidate Supramolecular Assemblies
The crystal packing would be dictated by the intermolecular forces discussed in section 3.3. The molecules would likely arrange to optimize dipole-dipole interactions and weak C-H···O hydrogen bonds, potentially forming chains or sheet-like motifs. The presence of the somewhat bulky cyclopropyl group might influence the efficiency of π-π stacking between the phenyl rings.
Studying co-crystals of this compound with other molecules, such as hydrogen bond donors or acceptors, could reveal its propensity to form specific supramolecular assemblies. acs.org For example, co-crystallization with a molecule containing a strong hydrogen bond donor (e.g., a carboxylic acid or a phenol) would likely result in a structure where the carbonyl oxygen of the ethanone (B97240) acts as the primary hydrogen bond acceptor, directing the assembly of the co-crystal. mdpi.com Such studies are fundamental to understanding molecular recognition and designing materials with specific properties.
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1 3 Cyclopropyloxy Phenyl Ethanone
Reactivity at the Carbonyl Group: Nucleophilic Addition and Reduction Reactions
The ketone carbonyl group is the primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Like other aromatic ketones, 1-[3-(Cyclopropyloxy)phenyl]ethanone is expected to readily undergo nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.
The reactivity is comparable to acetophenone (B1666503), though potentially modulated by the electronic effects of the meta-cyclopropyloxy group. Common reactions include the addition of organometallic reagents (like Grignard or organolithium reagents) to form tertiary alcohols and reduction with complex metal hydrides to form secondary alcohols.
Table 1: Predicted Products of Nucleophilic Addition and Reduction Reactions
| Reagent | Reaction Type | Predicted Product |
| 1. CH₃MgBr2. H₃O⁺ | Grignard Reaction | 2-[3-(Cyclopropyloxy)phenyl]propan-2-ol |
| 1. PhLi2. H₃O⁺ | Organolithium Addition | 1-[3-(Cyclopropyloxy)phenyl]-1-phenylethanol |
| NaBH₄, CH₃OH | Hydride Reduction | 1-[3-(Cyclopropyloxy)phenyl]ethanol |
| 1. LiAlH₄2. H₃O⁺ | Hydride Reduction | 1-[3-(Cyclopropyloxy)phenyl]ethanol |
| HCN, KCN | Cyanohydrin Formation | 2-[3-(Cyclopropyloxy)phenyl]-2-hydroxypropanenitrile |
| NH₂OH | Imine Formation | This compound oxime |
The reduction of the carbonyl group is a common transformation. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting the ketone to the corresponding secondary alcohol, 1-[3-(Cyclopropyloxy)phenyl]ethanol. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would achieve the same transformation.
Transformations Involving the Cyclopropyloxy Moiety: Ring Opening and Rearrangement Reactions
The cyclopropyloxy group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions, although it is generally more stable than a simple cyclopropane (B1198618) due to the ether linkage. These transformations typically proceed via radical or cationic intermediates.
Acid-catalyzed ring-opening can occur, particularly with strong acids, by protonation of the ether oxygen followed by cleavage. This would likely generate a stabilized secondary carbocation. Another potential pathway involves the formation of a cyclopropylcarbinyl cation, a non-classical carbocation known to undergo rapid rearrangement to a homoallylic cation.
Radical-induced ring-opening is also a possibility. This can be initiated by abstracting a hydrogen atom or through single-electron transfer (SET) processes, leading to a cyclopropylcarbinyl radical that rapidly opens. Rearrangements similar to the Cloke-Wilson rearrangement, which transforms cyclopropyl (B3062369) ketones into dihydrofurans, are also conceivable if the molecule undergoes prior transformation to place the cyclopropyl adjacent to the carbonyl.
Table 2: Potential Transformation Pathways of the Cyclopropyloxy Moiety
| Condition | Intermediate Type | Potential Product(s) |
| Strong Acid (e.g., HBr) | Cationic | 1-[3-(3-Bromopropoxy)phenyl]ethanone |
| Radical Initiator (e.g., AIBN) | Radical | Products from ring-opened radical intermediates |
| Lewis Acid (e.g., Yb(OTf)₃) | Cationic | Ring-opened and rearranged products |
| Photolysis (UV light) | Radical/Diradical | Rearranged isomers, ring-opened products |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring: Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) is a hallmark reaction for benzene (B151609) and its derivatives. The regiochemical outcome of EAS on this compound is governed by the directing effects of the two existing substituents.
Cyclopropyloxy Group (-O-c-Pr): As an alkoxy group, it is an activating group and an ortho, para-director. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate when attack occurs at the ortho and para positions.
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring both inductively and by resonance, destabilizing the arenium ion intermediate, particularly when the positive charge is adjacent (ortho or para) to it.
The positions on the ring are numbered starting from the carbon bearing the acetyl group as C1. The cyclopropyloxy group is at C3.
Positions ortho to -O-c-Pr: C2 and C4.
Position para to -O-c-Pr: C6.
Positions meta to -COCH₃: C5.
The activating ortho, para-directing effect of the cyclopropyloxy group and the de
Theoretical and Computational Investigations of 1 3 Cyclopropyloxy Phenyl Ethanone
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) represents a powerful computational method to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) in a molecule. For a compound like 1-[3-(Cyclopropyloxy)phenyl]ethanone, DFT calculations would be employed to determine the most stable conformation. This would involve optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy structure.
Key parameters that would be investigated include the orientation of the cyclopropyloxy group relative to the phenyl ring and the conformation of the acetyl group. The electronic structure analysis would provide insights into the molecule's reactivity and properties. This would involve mapping the electron density to identify electron-rich and electron-deficient regions. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O (acetyl) | ~ 1.22 Å |
| Bond Length | C-O (ether) | ~ 1.37 Å |
| Bond Length | C-C (phenyl-acetyl) | ~ 1.50 Å |
| Bond Angle | O-C-C (ether-phenyl) | ~ 118° |
| Dihedral Angle | C-O-C-C (cyclopropyl-O-phenyl-C) | Variable, determining conformation |
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for compound characterization. For this compound, these calculations would simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Calculated ¹H and ¹³C NMR chemical shifts would help in assigning the signals in experimentally obtained spectra to specific atoms in the molecule. This is particularly useful for complex aromatic and aliphatic regions. Similarly, the calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum. These bands correspond to specific molecular vibrations, such as the stretching of the C=O bond in the acetyl group or the C-O bond of the ether linkage.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Hypothetical Predicted Value |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm |
| ¹H NMR | Acetyl Protons (-CH₃) | δ ~2.5 ppm |
| ¹H NMR | Cyclopropyl (B3062369) Protons | δ 0.6 - 1.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~198 ppm |
| IR | C=O Stretch | ~1685 cm⁻¹ |
| IR | C-O-C Stretch (Aryl Ether) | ~1250 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. This method allows for the exploration of the molecule's conformational landscape, revealing how different parts of the molecule move relative to each other. For this compound, MD simulations could show the flexibility of the cyclopropyloxy group and its preferred orientations.
Furthermore, MD simulations can model the interactions between the molecule and solvent molecules. By placing the molecule in a box of explicit solvent (e.g., water or an organic solvent), one can study how the solvent affects the molecule's conformation and behavior. This is crucial for understanding its properties in a solution, which is relevant to many chemical and biological processes.
Prediction of Reactivity and Reaction Pathways via Computational Chemistry
Computational chemistry can be used to predict how and where a molecule is likely to react. For this compound, this would involve analyzing the molecular electrostatic potential (MEP) map. The MEP map would highlight regions of negative potential (likely sites for electrophilic attack) and positive potential (likely sites for nucleophilic attack).
Furthermore, computational methods can be used to model potential reaction pathways. For instance, the mechanism of reactions involving the acetyl group (e.g., reduction or condensation) could be investigated. By calculating the energy of transition states and intermediates, the most favorable reaction pathways can be determined.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a molecule based on its structure. For this compound, QSPR models could be used to estimate properties such as boiling point, solubility, and lipophilicity (logP). These models are built by finding a mathematical relationship between the structures of a set of known compounds and their measured properties. Once a reliable model is established, it can be used to predict the properties of new or uncharacterized molecules.
Investigation of Non-Covalent Interactions and Supramolecular Chemistry
The study of non-covalent interactions is essential for understanding how molecules interact with each other and with larger systems. For this compound, computational methods could be used to investigate interactions such as hydrogen bonding (if a suitable partner is present), π-π stacking between phenyl rings of adjacent molecules, and van der Waals forces. These interactions are critical in determining the solid-state packing of the molecule in a crystal and its behavior in biological systems where it might interact with proteins or other macromolecules.
Exploration of Biological Interactions and Preclinical Mechanistic Insights of 1 3 Cyclopropyloxy Phenyl Ethanone
In Vitro Enzyme Inhibition/Activation Studies
The cyclopropyl (B3062369) group, particularly when adjacent to an amine or an ether linkage, can be a substrate or inhibitor of various enzymes. hyphadiscovery.com Cyclopropylamines, for instance, are well-documented as mechanism-based inhibitors of flavin-dependent amine oxidases like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). nih.govacs.orgnih.gov The strained ring structure of the cyclopropyl group can lead to ring-opening upon enzymatic oxidation, generating reactive intermediates that can covalently modify the enzyme. nih.govfrontiersin.orgacs.org
In the context of 1-[3-(Cyclopropyloxy)phenyl]ethanone, the cyclopropyloxy moiety would be of particular interest for its interaction with metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes. While the cyclopropyl group itself can enhance metabolic stability by having stronger C-H bonds compared to alkyl groups, it can also be a site of metabolism. acs.orghyphadiscovery.com Studies on other cyclopropyl-containing molecules have shown that CYP-mediated oxidation can occur, sometimes leading to the formation of reactive metabolites. hyphadiscovery.comacs.org
A hypothetical in vitro study could assess the inhibitory potential of this compound against a panel of human CYP isoenzymes. Such an assay would determine the IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Hypothetical Inhibitory Activity of this compound against Human Cytochrome P450 Isoenzymes
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| CYP1A2 | > 100 | No significant inhibition |
| CYP2C9 | 25.3 | Competitive |
| CYP2C19 | 12.8 | Non-competitive |
| CYP2D6 | > 100 | No significant inhibition |
| CYP3A4 | 45.1 | Competitive |
Receptor Binding Assays and Ligand-Target Interactions at a Molecular Level
For instance, compounds with a phenyl ether scaffold are known to interact with various receptors, including opioid and estrogen receptors. nih.govnih.gov A screening campaign for this compound would likely involve a broad panel of receptor binding assays to identify potential targets.
Table 2: Illustrative Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| Adrenergic α1 | 850 | Radioligand Binding |
| Adrenergic α2 | > 10,000 | Radioligand Binding |
| Dopamine D2 | > 10,000 | Radioligand Binding |
| Serotonin 5-HT2A | 1,200 | Radioligand Binding |
| Opioid µ | 530 | Radioligand Binding |
| Estrogen ERα | > 10,000 | Fluorescence Polarization |
Cell-Based Assays for Specific Molecular Pathway Modulation
Following the identification of potential targets from binding assays, cell-based assays are employed to understand the functional consequences of these interactions. These assays can measure changes in signaling pathways, gene expression, or other cellular responses. For example, if a compound binds to a G-protein coupled receptor, a cell-based assay could measure changes in downstream second messengers like cyclic AMP (cAMP) or calcium levels.
Given the hypothetical binding to the µ-opioid receptor, a functional assay could be performed using cells engineered to express this receptor and a reporter gene system, such as a luciferase or β-galactosidase gene under the control of a responsive promoter.
Table 3: Exemplar Data from a CRE-Luciferase Reporter Gene Assay in HEK293 cells expressing the µ-Opioid Receptor
| Treatment | Luciferase Activity (Relative Light Units) | Functional Response |
|---|---|---|
| Vehicle Control | 100 ± 12 | Baseline |
| DAMGO (agonist) | 1,560 ± 85 | Agonist |
| This compound | 95 ± 15 | No agonist activity |
| DAMGO + this compound | 820 ± 63 | Partial antagonist activity |
Investigation of Anti-Target Activities and Off-Target Mechanisms at a Molecular Level
A critical aspect of preclinical evaluation is the identification of unintended biological interactions, known as anti-target or off-target activities. These interactions can lead to undesirable side effects. The cyclopropyl group, while often incorporated to improve drug properties, can also contribute to off-target effects. For example, the formation of reactive metabolites from cyclopropylamines can lead to covalent modification of off-target proteins. nih.gov
A comprehensive off-target screening panel would assess the interaction of this compound with a wide range of proteins, including kinases, ion channels, and other receptors not identified in initial screening. For example, the hERG potassium channel is a critical anti-target, as its inhibition can lead to cardiac arrhythmias.
Table 4: Representative Off-Target Screening Results for this compound
| Off-Target | % Inhibition at 10 µM | Potential Implication |
|---|---|---|
| hERG Potassium Channel | 8% | Low risk of cardiotoxicity |
| Cannabinoid CB1 Receptor | 2% | Minimal interaction |
| Histamine H1 Receptor | 15% | Weak potential for sedative effects |
| L-type Calcium Channel | 5% | Minimal interaction |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov For this compound, SAR studies could explore the importance of the cyclopropyl group, the ether linkage, and the acetyl group on the phenyl ring.
For example, replacing the cyclopropyl group with other small alkyl groups (e.g., isopropyl, cyclobutyl) could reveal the importance of the ring's specific steric and electronic properties for target binding. Similarly, altering the position of the substituents on the phenyl ring (ortho, meta, para) would provide insights into the optimal geometry for interaction with a biological target.
Table 5: Illustrative SAR Data for Analogs of this compound on a Hypothetical Target
| Compound | R1 (at position 3) | R2 (at position 1) | Target Affinity (Ki, nM) |
|---|---|---|---|
| This compound | -O-cPr | -C(O)CH3 | 530 |
| Analog 1 | -O-iPr | -C(O)CH3 | 1250 |
| Analog 2 | -O-cBu | -C(O)CH3 | 890 |
| Analog 3 | -O-cPr | -H | > 10,000 |
| Analog 4 | -O-cPr | -OH | 2100 |
Molecular Docking and Cheminformatics Approaches for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ias.ac.innih.govmdpi.com This method can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, if a primary biological target were identified, molecular docking could be used to generate a model of its binding mode.
For instance, if the compound were found to bind to a hypothetical enzyme active site, docking simulations could predict how the cyclopropyloxy and acetyl groups orient themselves within the binding pocket and which amino acid residues they interact with.
Table 6: Predicted Molecular Interactions of this compound with a Hypothetical Enzyme Active Site from a Docking Study
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Carbonyl oxygen (acetyl group) | Tyr234 | Hydrogen Bond | 2.8 |
| Phenyl ring | Phe356 | π-π Stacking | 4.2 |
| Cyclopropyl group | Leu189, Val298 | Hydrophobic Interaction | N/A |
| Ether oxygen | Asn192 | Hydrogen Bond | 3.1 |
Investigation of Cellular Permeability and Distribution Mechanisms (in vitro biophysical studies)
The ability of a compound to cross cell membranes is a critical determinant of its therapeutic potential, especially for targeting intracellular proteins. nih.govnih.govhawaii.edu The physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, influence its permeability. The cyclopropyl group is often incorporated into drug candidates to enhance properties like metabolic stability and, in some cases, permeability. researchgate.netacs.orgnih.gov
In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used to predict the passive diffusion of a compound across a lipid membrane. Cell-based assays using cell lines like Caco-2, which form a monolayer mimicking the intestinal epithelium, can provide information on both passive permeability and the potential for active transport.
Table 7: Representative in vitro Permeability Data for this compound
| Assay | Parameter | Value | Classification |
|---|---|---|---|
| PAMPA | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | 8.2 | High |
| Caco-2 | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | 12.5 | High |
| Caco-2 | Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) | 13.1 | High |
| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | 1.05 | Not a substrate for efflux transporters |
Derivatization, Analogue Synthesis, and Structure Activity/property Relationship Studies Based on 1 3 Cyclopropyloxy Phenyl Ethanone
Systematic Modification of the Phenyl Ring for Electronic and Steric Influence
The phenyl ring of 1-[3-(cyclopropyloxy)phenyl]ethanone offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric characteristics. The existing acetyl and cyclopropyloxy groups on the aromatic ring dictate the regioselectivity of further substitutions. The cyclopropyloxy group, an ether, is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The activating nature of the ether typically dominates, directing incoming electrophiles primarily to the C2, C4, and C6 positions.
Synthetic Strategies for Phenyl Ring Modification:
A primary strategy for generating analogues involves electrophilic aromatic substitution on the this compound core. However, the deactivating nature of the acetyl group can render the ring less reactive towards certain reactions, such as Friedel-Crafts acylation sciencemadness.orgpearson.com. A more versatile approach often involves beginning with an appropriately substituted phenol, performing the cyclopropylation, and then introducing the acetyl group via a Friedel-Crafts acylation reaction alfa-chemistry.comnih.govucla.edu.
Common modifications include:
Halogenation: Introducing halogens (F, Cl, Br) via electrophilic halogenation can modulate lipophilicity and introduce potential halogen bonding interactions.
Nitration and Reduction: Nitration of the ring, followed by reduction of the resulting nitro group to an amine, provides a handle for further functionalization, such as amidation.
Alkylation and Acylation: While challenging on the pre-existing ketone, Friedel-Crafts reactions on a precursor like cyclopropyloxybenzene can introduce small alkyl (e.g., methyl, ethyl) or other acyl groups to probe steric limits.
Influence of Substituents:
Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the ring's electron density. These changes can significantly alter the reactivity of the carbonyl group and the stability of the ether linkage, which in turn can influence interactions with biological targets nih.govacs.org. For instance, an EWG can increase the electrophilicity of the carbonyl carbon, potentially enhancing its interaction with a nucleophilic residue in an enzyme's active site brainkart.com.
Steric Effects: The size and placement of substituents can impose conformational restrictions on the molecule. Introducing bulky groups, such as a tert-butyl group, can influence the rotational freedom around the C-O ether bond or the C-C bond connecting the ring to the carbonyl group. This steric hindrance can be used to map the topology of a binding pocket and improve selectivity for a specific biological target by preventing binding to others khanacademy.org.
The following table summarizes the potential modifications and their intended impact on the molecule's properties.
| Position on Phenyl Ring | Substituent (R) | Type | Expected Influence |
| C4 | -OCH₃ | EDG | Increases electron density; potential H-bond acceptor. |
| C4 | -Cl | EWG | Decreases electron density; increases lipophilicity. |
| C5 | -NO₂ | EWG | Strongly decreases electron density; potential H-bond acceptor. |
| C2 | -CH₃ | EDG | Increases electron density; introduces minor steric bulk. |
| C4 | -C(CH₃)₃ | EDG | Introduces significant steric bulk to probe binding pocket size. |
This systematic approach to modifying the phenyl ring is crucial for building a detailed SAR/SPR model, guiding the design of analogues with optimized potency, selectivity, and physicochemical properties.
Derivatization at the Carbonyl Moiety for Functional Group Interconversion
Key Derivatization Reactions:
Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, 1-[3-(cyclopropyloxy)phenyl]ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts a planar, sp²-hybridized carbonyl carbon into a chiral, sp³-hybridized center. The resulting hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially forming new interactions within a biological target.
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This involves reacting the ketone with ammonia or a primary/secondary amine to form an intermediate imine or enamine, which is then reduced in situ. This method introduces a basic nitrogen atom, which can be protonated at physiological pH, allowing for new ionic interactions.
Conversion to Oximes and Hydrazones: Reaction with hydroxylamine (NH₂OH) or hydrazine (N₂H₄) and its derivatives yields oximes and hydrazones, respectively. A common analytical technique involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone, which facilitates detection and quantification ucla.eduacs.org. These derivatives introduce additional hydrogen bond donors and acceptors and extend the molecule's conjugation.
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. By reacting the ketone with a phosphorus ylide, a C=C double bond is formed, replacing the C=O bond. This modification significantly alters the geometry and electronic nature of this position, replacing a polar carbonyl with a nonpolar alkene.
Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl carbon results in the formation of a tertiary alcohol. This introduces a new carbon-carbon bond and allows for the incorporation of a wide variety of alkyl, aryl, or vinyl substituents.
The table below illustrates some of these key transformations starting from the parent ketone.
| Starting Material | Reagent(s) | Product | New Functional Group |
| This compound | 1. NaBH₄2. H₂O | 1-[3-(Cyclopropyloxy)phenyl]ethanol | Secondary Alcohol |
| This compound | 1. R-NH₂2. NaBH₃CN | N-Alkyl-1-[3-(cyclopropyloxy)phenyl]ethanamine | Secondary Amine |
| This compound | NH₂OH·HCl | This compound oxime | Oxime |
| This compound | Ph₃P=CH₂ | 1-(Cyclopropyloxy)-3-(prop-1-en-2-yl)benzene | Alkene |
| This compound | 1. CH₃MgBr2. H₃O⁺ | 2-[3-(Cyclopropyloxy)phenyl]propan-2-ol | Tertiary Alcohol |
These derivatizations of the carbonyl moiety are essential for probing the functional requirements of a target binding site and for altering the physicochemical properties of the parent compound, such as solubility and metabolic stability.
Exploration of Different Ether Linkages and Cyclopropyl (B3062369) Ring Modifications
Ether Linkage Modification:
The ether oxygen is a crucial functional group that influences the molecule's conformation and can act as a hydrogen bond acceptor. Replacing this oxygen atom with other functionalities can provide valuable insights.
Thioether Analogues: Substituting the oxygen with a sulfur atom to create a cyclopropyl(3-acetylphenyl)sulfane can significantly alter bond angles, bond lengths, and electronic properties. The larger size and greater polarizability of sulfur compared to oxygen can impact binding interactions. Thioethers are also generally more resistant to metabolic cleavage than ethers.
Amine Linkages: Replacing the oxygen with a nitrogen atom (e.g., forming an N-cyclopropyl-3-acetylaniline) introduces a hydrogen bond donor (in the case of a secondary amine) and a basic center. This can fundamentally change the molecule's acid-base properties and potential for ionic interactions.
Alkyl Linkages: Replacing the entire cyclopropyloxy group with a cyclopropyl group attached directly to the phenyl ring removes the flexible ether linkage. This creates a more rigid analogue and can help determine the importance of the ether oxygen as a hydrogen bond acceptor.
Cyclopropyl Ring Modifications:
The cyclopropyl ring is a unique structural motif in medicinal chemistry. It is often used as a conformationally constrained bioisostere for larger groups like isopropyl or phenyl, and it can influence metabolic stability and lipophilicity nih.gov.
Ring Size Variation: The three-membered cyclopropyl ring can be replaced with other cycloalkanes, such as cyclobutyl, cyclopentyl, or cyclohexyl rings. This systematic increase in ring size and conformational flexibility helps to probe the steric tolerance of a target's binding pocket.
Ring Opening: The strained cyclopropane (B1198618) ring can be opened through various chemical reactions to yield linear or branched alkyl chains. For example, reductive ring opening could convert the cyclopropyloxy group into a propyloxy or isopropyloxy group. This helps to assess the importance of the rigid cyclopropyl conformation for activity.
Substitution on the Cyclopropyl Ring: Introducing substituents directly onto the cyclopropyl ring can provide more refined steric and electronic probes. For example, gem-dimethyl substitution on the cyclopropane can enforce a specific conformation of the attached phenyl ring. Enantioselective synthesis of substituted cyclopropanes can also be used to investigate chiral recognition at the biological target.
The table below outlines some potential modifications to the cyclopropyloxy moiety.
| Original Moiety | Modified Moiety | Rationale for Modification |
| Cyclopropyloxy | Cyclobutyl-oxy | Probe steric tolerance with a larger, more flexible ring. |
| Cyclopropyloxy | Isopropyloxy | Assess the effect of removing ring strain and increasing conformational flexibility. |
| Cyclopropyloxy | Cyclopropylthio | Evaluate the impact of replacing the ether oxygen with sulfur. |
| Cyclopropyloxy | Cyclopropyl (direct C-C bond) | Determine the necessity of the ether linkage for activity. |
These explorations of the ether and cyclopropyl components are integral to understanding the full SAR landscape and optimizing the parent structure for desired properties.
Synthesis of Conformationally Restricted Analogues
To better understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogues is a powerful strategy. By reducing the number of rotatable bonds, these rigid or semi-rigid structures can help to "lock" the molecule into a specific spatial arrangement. Comparing the activity of these constrained analogues to the flexible parent compound can provide crucial insights into the three-dimensional shape required for optimal interaction with a biological target.
One common approach to creating conformationally restricted analogues is through intramolecular cyclization, forming new ring systems that incorporate parts of the original scaffold.
Strategies for Conformational Restriction:
Indanone-based Analogues: An intramolecular Friedel-Crafts-type reaction can be envisioned to create a bicyclic indanone system. For this to occur, the acetyl group would need to be extended by one carbon (i.e., starting from a propionyl group). For the existing scaffold, a different strategy would be required, such as an intramolecular cyclization that links the acetyl methyl group to the phenyl ring. For example, α-bromination of the acetyl group followed by an intramolecular Heck reaction (if a suitable ortho-halide is present) or other cyclization could form a five-membered ring, leading to an indanone derivative. This would fix the relative orientation of the carbonyl group and the phenyl ring.
Chromenone and Dihydrochromenone Analogues: By introducing a hydroxyl group at the C2 position of the phenyl ring, an intramolecular reaction with the acetyl group can be triggered. For instance, a Baker-Venkataraman rearrangement followed by cyclization could lead to a chromenone scaffold. Alternatively, an intramolecular Michael addition, if an appropriate α,β-unsaturated ketone is formed from the acetyl group, could yield a dihydrochromenone. These structures would severely restrict the conformation of the side chain relative to the phenyl ring.
Spirocyclic Analogues: Creating spirocyclic systems is another method to reduce conformational freedom. For instance, derivatizing the acetyl group into a three-carbon chain could allow for an intramolecular cyclization back onto the phenyl ring to form a spiro-indane derivative. This would rigidly define the trajectory of the side chain extending from the aromatic core.
Bridged Bicyclic Systems: Forcing the molecule into a more rigid, three-dimensional shape can be achieved by creating bridged systems. This could involve, for example, synthesizing a precursor where the cyclopropyl group is linked back to the phenyl ring through an additional carbon chain, creating a complex polycyclic structure.
The synthesis of these analogues often requires multi-step sequences and careful planning of cyclization strategies. The resulting compounds, however, are invaluable tools for dissecting the complex relationship between molecular conformation and biological function. By identifying which rigid analogue retains or enhances activity, researchers can deduce the preferred binding pose of the flexible parent molecule.
Application of High-Throughput Synthesis Methodologies for Analogue Libraries
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis (HTS) and parallel synthesis methodologies are indispensable. These approaches enable the rapid generation of large, organized collections of related compounds, known as analogue libraries. By systematically varying different parts of the molecule in a combinatorial fashion, HTS allows for a more comprehensive investigation of structure-activity relationships than traditional one-at-a-time synthesis.
Strategies for Library Synthesis:
The derivatization reactions discussed in previous sections can be adapted for parallel synthesis formats, often utilizing multi-well plates (e.g., 96-well plates) where each well serves as a separate reaction vessel.
Parallel Reductive Amination: A library of amine analogues can be generated by reacting the parent ketone in separate wells with a diverse set of primary and secondary amines, followed by the addition of a reducing agent. This allows for the rapid exploration of different substituents at the newly formed amino group.
Amide and Sulfonamide Libraries: If an amino group is introduced onto the phenyl ring (e.g., by nitration followed by reduction), it can serve as a versatile anchor point for library synthesis. By reacting this amino-functionalized scaffold with a collection of different acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents), a large library of amides and sulfonamides can be produced.
Solid-Phase Synthesis: For more complex syntheses, the scaffold can be attached to a solid support (e.g., a polymer resin). This simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin. The immobilized scaffold can then be subjected to a series of reaction steps. For example, a resin-bound 3-hydroxyphenylethanone could be alkylated with various alkyl halides (including cyclopropylmethyl bromide) in different wells, followed by cleavage from the resin to yield a library of ether analogues.
Workflow for Library Generation and Screening:
Scaffold Selection: this compound or a key intermediate is chosen as the central building block.
Combinatorial Design: A matrix of building blocks is designed to be combined with the scaffold. For example, 10 different amines for reductive amination and 10 different acyl chlorides for amidation on a previously installed amino group would generate a 100-member library.
Parallel Synthesis: Reactions are carried out simultaneously using automated or semi-automated liquid handlers and reaction blocks.
Purification: Purification can be performed in parallel using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Analysis and Archiving: The identity and purity of each library member are confirmed (e.g., by LC-MS), and the compounds are stored in an organized format for biological screening.
The application of HTS methodologies dramatically accelerates the drug discovery and material science research process by enabling the generation and testing of hundreds or thousands of compounds in a short period, thereby increasing the probability of identifying leads with superior properties.
Elucidation of Structure-Activity/Property Relationships (SAR/SPR)
Following the synthesis of analogue libraries, the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR) is the critical next step. This process involves systematically evaluating the biological activity or physicochemical properties of each synthesized compound and correlating these findings with their specific structural modifications. This analysis provides a rational framework for understanding how different molecular features contribute to the desired outcome, guiding the design of next-generation compounds.
Key Components of SAR/SPR Analysis:
Phenyl Ring Substituents: The effect of placing various substituents at different positions on the phenyl ring is analyzed. For example, a hypothetical study might find that small, electron-withdrawing groups at the C4 position enhance biological activity, while bulky groups at the C2 position diminish it. This would suggest that the C4 position may be oriented towards a polar region in a binding pocket, while the C2 position is in a sterically constrained area.
Carbonyl Moiety Modifications: The importance of the carbonyl group is assessed by comparing the activity of the parent ketone with its alcohol, amine, oxime, and alkene derivatives. If the reduced alcohol analogue is significantly more active, it might indicate that a hydrogen bond donor is preferred at that position. Conversely, if only the parent ketone is active, the carbonyl oxygen may be a critical hydrogen bond acceptor, or the planarity of the group may be essential for activity.
Ether and Cyclopropyl Modifications: By comparing analogues with different ether linkages (e.g., thioether, amine) and modified cyclopropyl groups (e.g., cyclobutyl, isopropyl), their respective contributions can be determined. For instance, if replacing the cyclopropyl ring with an isopropyl group leads to a loss of activity, it would highlight the importance of the conformational rigidity imparted by the three-membered ring nih.gov.
Hypothetical SAR Data Table:
To illustrate the process, the following table presents hypothetical data from a study aimed at optimizing the inhibitory activity of this compound against a specific enzyme.
| Compound ID | Modification (relative to parent) | Phenyl R⁴ | Phenyl R⁵ | Carbonyl | Cycloalkyl | IC₅₀ (nM) |
| Parent | - | H | H | Ketone | Cyclopropyl | 150 |
| A-1 | Phenyl Sub. | Cl | H | Ketone | Cyclopropyl | 75 |
| A-2 | Phenyl Sub. | OCH₃ | H | Ketone | Cyclopropyl | 250 |
| A-3 | Phenyl Sub. | H | NO₂ | Ketone | Cyclopropyl | 90 |
| B-1 | Carbonyl Mod. | H | H | Alcohol | Cyclopropyl | 800 |
| B-2 | Carbonyl Mod. | H | H | Oxime | Cyclopropyl | 450 |
| C-1 | Ether Mod. | H | H | Ketone | Cyclobutyl | 300 |
| C-2 | Ether Mod. | H | H | Ketone | Isopropyl | >1000 |
Interpretation of Hypothetical Data:
An electron-withdrawing group (Cl, NO₂) on the phenyl ring is beneficial for activity (A-1, A-3 vs. Parent), while an electron-donating group (OCH₃) is detrimental (A-2).
The carbonyl group is essential, as modifying it to an alcohol or oxime significantly reduces activity (B-1, B-2).
The rigid cyclopropyl ring is preferred over larger or more flexible alkyl groups (C-1, C-2).
This iterative process of synthesis, testing, and analysis is the cornerstone of rational drug design and materials development, allowing researchers to build a predictive model for optimizing molecular structures.
Design Principles for Optimized Biological/Chemical Probes
Building upon the insights gained from SAR and SPR studies, optimized analogues of this compound can be designed to serve as specialized biological or chemical probes. These probes are powerful tools for studying biological systems, enabling researchers to visualize, isolate, or identify molecular targets. The design of an effective probe requires not only high affinity and selectivity for its target, which are guided by SAR, but also the incorporation of a specific functional group for detection or interaction.
Key Design Principles for Probes:
Affinity and Selectivity: The core structure of the probe must retain high affinity and selectivity for its intended target. The SAR data will indicate which parts of the molecule are essential for binding and which can be modified without significant loss of activity.
Incorporation of a Reporter Group: For probes designed for visualization, a reporter group such as a fluorophore (e.g., coumarin, BODIPY) is attached alfa-chemistry.comnih.gov. The attachment point must be carefully chosen to avoid disrupting key binding interactions. Often, a linker arm is used to spatially separate the reporter from the core pharmacophore. The SAR analysis can reveal suitable attachment points, typically at positions where steric bulk is tolerated.
Inclusion of a Reactive Group (Affinity Labels): To covalently label a biological target (e.g., an enzyme), a reactive functional group (a "warhead") can be incorporated into the molecule. Examples include electrophiles like α-haloketones or Michael acceptors. These probes bind to the target and then form a permanent covalent bond, which facilitates target identification and characterization.
Attachment of an Affinity Handle: For use in affinity chromatography to isolate a target protein, a handle like biotin (B1667282) can be attached to the scaffold. The biotinylated probe is incubated with a cell lysate, and the probe-protein complex can be captured on a streptavidin-coated resin. The SAR guides the placement of the biotin linker to a non-essential position on the molecule.
Example Design Strategy:
Based on the hypothetical SAR from the previous section, one might design a fluorescent probe based on the this compound scaffold. The SAR suggested that the C5 position on the phenyl ring was tolerant to substitution (e.g., with -NO₂). This position could be a suitable attachment point for a linker connected to a fluorophore.
Synthesis of an Anchor Point: Synthesize an analogue with a functional handle at the C5 position, such as an amino group (from reduction of the nitro group in compound A-3 ).
Linker Attachment: React the amino group with a bifunctional linker (e.g., one with an NHS ester and an azide).
Fluorophore Conjugation: Use "click chemistry" (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach an alkyne-modified fluorophore to the azide-terminated linker sciencemadness.org.
By following these principles, the this compound scaffold can be transformed from a simple organic molecule into a sophisticated chemical tool for exploring complex biological questions.
Advanced Analytical Methodologies for Research Applications of 1 3 Cyclopropyloxy Phenyl Ethanone
Advanced Chromatographic Techniques (e.g., UPLC, SFC) for High-Resolution Separation of Research Samples
For the high-resolution separation of 1-[3-(Cyclopropyloxy)phenyl]ethanone from related substances, impurities, or metabolites in research samples, Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC).
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC. sielc.com A reverse-phase UPLC method would be highly suitable for the separation of this compound, which is a moderately polar compound. The method's scalability allows for its use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com
A typical UPLC method for the analysis of this compound might involve a C18 or phenyl-hexyl stationary phase with a gradient elution profile using a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid modifier such as formic acid to ensure good peak shape.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is particularly advantageous for the separation of chiral compounds and for achieving rapid, high-throughput analysis. For this compound, which is achiral, SFC still offers benefits in terms of faster analysis times and reduced organic solvent consumption compared to HPLC. The separation in SFC is influenced by the polarity of the stationary phase and the composition of the mobile phase, which often includes a polar co-solvent (modifier) like methanol.
Table 1: Illustrative UPLC and SFC Method Parameters for the Analysis of this compound
| Parameter | UPLC Method | SFC Method |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Viridis BEH 2-EP, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 20-80% B over 3 min | 5-40% B over 2 min |
| Flow Rate | 0.6 mL/min | 2.0 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Back Pressure | ~9000 psi | 150 bar |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 1 µL | 0.5 µL |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis in Complex Research Matrices
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the trace analysis of this compound in complex research matrices such as biological fluids, environmental samples, or reaction mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This method is ideal for quantifying low levels of this compound and its potential metabolites. researchgate.net The use of electrospray ionization (ESI) would be appropriate for this compound, likely forming a protonated molecule [M+H]+ in positive ion mode. Multiple Reaction Monitoring (MRM) would be employed for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, ensuring high selectivity. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and thermally stable compounds, GC-MS/MS offers excellent chromatographic resolution and sensitivity. botanyjournals.comnih.gov While this compound has a moderate boiling point, its suitability for GC-MS analysis would depend on its thermal stability. If stable, GC-MS/MS can provide complementary information to LC-MS/MS, particularly for the analysis of less polar impurities. Electron ionization (EI) would be the typical ionization mode, generating a characteristic fragmentation pattern that can be used for identification and quantification. nih.gov
Table 2: Representative Mass Spectrometric Parameters for the Analysis of this compound
| Parameter | LC-MS/MS (ESI+) | GC-MS/MS (EI) |
| Precursor Ion (m/z) | 177.09 (M+H)+ | 176.08 (M)+ |
| Product Ion 1 (m/z) | 135.08 | 135.08 |
| Product Ion 2 (m/z) | 107.05 | 107.05 |
| Collision Energy | 15 eV | 10 eV |
| Ionization Mode | Electrospray Ionization (Positive) | Electron Ionization |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) |
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Molar Concentration Determination in Research Samples
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of the molar concentration of a substance in a sample without the need for a calibration curve using a reference standard of the same compound. The quantification is based on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.
For this compound, the sharp singlet signal of the acetyl methyl protons or the distinct multiplets of the cyclopropyl (B3062369) protons in the ¹H NMR spectrum could be used for quantification. An internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals is added to the sample. The concentration of this compound can then be calculated using the ratio of the integrated signals of the analyte and the internal standard.
Table 3: Key Considerations for qNMR Analysis of this compound
| Parameter | Details |
| Suitable Nucleus | ¹H |
| Quantification Signal | Acetyl methyl protons (singlet, ~2.6 ppm) |
| Internal Standard | Maleic acid, Dimethyl sulfone |
| Solvent | Deuterated solvent (e.g., DMSO-d6, CDCl3) |
| Data Acquisition | Sufficient relaxation delay (D1) to ensure full spin-lattice relaxation |
| Data Processing | Accurate phasing and baseline correction |
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring in Research Systems
Electrochemical methods can be employed to investigate the redox properties of this compound and to monitor reactions involving this compound in real-time. Techniques such as cyclic voltammetry (CV) can provide information on the oxidation and reduction potentials of the molecule. The presence of the ketone and the ether linkage on the aromatic ring will influence its electrochemical behavior.
The electrochemical ring-opening of cyclopropyl groups has been reported for related compounds, suggesting that the cyclopropyloxy moiety in this compound could be susceptible to oxidative cleavage under certain electrochemical conditions. chemistryviews.org This could be a relevant area of investigation in mechanistic studies.
Table 4: Potential Electrochemical Applications for this compound
| Technique | Application |
| Cyclic Voltammetry (CV) | Determination of oxidation and reduction potentials. |
| Amperometry | Real-time monitoring of reaction kinetics. |
| Coulometry | Determination of the number of electrons transferred in a redox reaction. |
Spectrophotometric and Fluorometric Assays for Mechanistic Studies and Concentration Determination in Research Contexts
While chromatographic methods coupled with mass spectrometry are generally preferred for their selectivity and sensitivity, spectrophotometric and fluorometric assays can be useful for high-throughput screening or for specific mechanistic studies where a chromogenic or fluorogenic response can be generated.
For this compound, a direct spectrophotometric assay could be developed based on its ultraviolet (UV) absorbance. The aromatic ketone chromophore will exhibit characteristic absorbance maxima that can be used for quantification in simple, non-complex sample matrices.
Fluorometric assays would likely require derivatization of the molecule to introduce a fluorescent tag, or they could be designed to measure the effect of the compound on a fluorescently labeled biological system. For instance, if this compound is being studied as an enzyme inhibitor, a fluorometric assay could be developed to monitor the enzyme's activity in the presence of the compound.
Table 5: Spectroscopic Properties of this compound for Assay Development
| Property | Description |
| UV Absorbance Maxima (λmax) | Expected in the range of 240-260 nm and 280-300 nm due to the substituted acetophenone (B1666503) chromophore. |
| Molar Absorptivity (ε) | Would need to be determined experimentally for quantitative analysis. |
| Native Fluorescence | Likely to be weak or non-existent, requiring derivatization for sensitive fluorometric assays. |
Potential Research Applications and Future Directions for 1 3 Cyclopropyloxy Phenyl Ethanone and Its Analogues
Utility as a Chemical Probe for Biological Target Deconvolution in In Vitro Systems
A chemical probe is a highly selective, cell-active small molecule used to study and understand the function of a specific protein target in biological systems. eubopen.org While 1-[3-(Cyclopropyloxy)phenyl]ethanone has not been established as a chemical probe itself, its structural components suggest a strong potential for developing derivatives that could serve this purpose.
The acetophenone (B1666503) scaffold is a common feature in many biologically active compounds and can be modified to interact with various biological targets. nih.govmdpi.com The cyclopropyl (B3062369) ring is a particularly valuable fragment in drug discovery, often introduced to enhance metabolic stability, improve potency, increase brain permeability, or reduce off-target effects by providing conformational rigidity. nih.gov The combination of these features in this compound makes it an attractive starting point for a chemical probe discovery program.
Future research could focus on creating a library of analogues by modifying the aromatic ring or the acetyl group. These derivatives could then be screened in phenotypic assays to identify compounds that elicit a specific biological response. For active compounds, the core structure could be further functionalized with tags (e.g., biotin (B1667282) or a clickable alkyne) to facilitate pull-down experiments and identify the protein targets responsible for the observed phenotype, a process known as biological target deconvolution. The use of computational tools to predict potential biological targets for novel phenyl ketone derivatives prior to synthesis is an increasingly viable strategy that could accelerate such discovery efforts. scienceopen.comnih.gov
Application as a Key Intermediate in the Synthesis of Complex Organic Molecules
The true value of a compound like this compound in synthetic chemistry lies in its utility as a versatile building block. Both the ketone functional group and the cyclopropyl aryl ether moiety offer multiple handles for elaboration into more complex molecular architectures.
Substituted acetophenones are well-established precursors for a variety of important chemical structures. wisdomlib.org The ketone can undergo a wide range of transformations, including:
Aldol condensations to form chalcones, which are themselves precursors to flavonoids and other heterocyclic systems. wisdomlib.org
Reduction to the corresponding alcohol, which can be further dehydrated to form a styrene (B11656) derivative. wikipedia.org
Asymmetric hydrogenation to produce chiral secondary alcohols, a key step in the synthesis of many pharmaceuticals. wikipedia.org
Conversion to hydrazones followed by cyclization to synthesize pyrazole (B372694) derivatives. wisdomlib.org
Furthermore, the cyclopropyl aryl ketone system possesses unique reactivity. Under thermal or catalytic conditions, these compounds can undergo ring-opening/recyclization cascade reactions to generate complex polycyclic structures such as indenones and fluorenones. acs.org The aryl cyclopropyl ether portion is also a key structural element found in potent and selective antagonists for biological targets like adrenergic receptors, highlighting its importance in medicinal chemistry. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Starting Moiety | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Phenyl Ketone | Aldol Condensation | Chalcones, Flavonoids | wisdomlib.org |
| Phenyl Ketone | Asymmetric Reduction | Chiral Secondary Alcohols | wikipedia.org |
| Phenyl Ketone | Willgerodt–Kindler reaction | Phenylacetamides, Phenylacetic acids | N/A |
| Phenyl Ketone | Schmidt Reaction | Anilides | N/A |
| Cyclopropyl Aryl Ketone | Ring-Opening/Recyclization | Indenones, Fluorenones | acs.org |
| Cyclopropyl Aryl Ether | C-H Functionalization | Substituted Aromatics | acs.org |
Exploration of Material Science Applications (e.g., as a monomer, in organic electronics, or in liquid crystals)
The structural features of this compound suggest several avenues for exploration in material science, although this remains a largely untapped area of research for this specific molecule.
Polymer Science: Acetophenone itself is a known precursor for producing acetophenone-formaldehyde resins, which are used in coatings and inks. wikipedia.org By analogy, this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The presence of the cyclopropyloxy group could impart unique properties to the resulting polymer, such as altered thermal stability, solubility, or refractive index.
Organic Electronics: Organic semiconductor materials often rely on delocalized π-systems found in aromatic and acene-based molecules. google.comresearchgate.net While this compound is not a large conjugated system, it could serve as a building block for larger, more complex molecules designed for applications in organic thin-film transistors (TFTs) or organic light-emitting diodes (OLEDs). The cyclopropyl group could be used to tune the solid-state packing and electronic properties of these larger systems.
Liquid Crystals: Liquid crystal molecules typically consist of a rigid core (the mesogen) and flexible terminal chains. uh.eduwikipedia.org The phenyl ethanone (B97240) portion of the molecule provides a degree of rigidity. While the compound itself is too small and lacks the required aspect ratio to be a liquid crystal, it could be a valuable synthetic intermediate for constructing more complex mesogens. mdpi.com For example, the ketone could be elaborated into a linking group, and longer alkyl chains could be added to the aromatic ring to promote the formation of liquid crystalline phases. electronicsandbooks.com
Development of Novel Reaction Methodologies Utilizing the Cyclopropyl Ether Moiety
The high ring strain of the cyclopropane (B1198618) ring (approximately 29.0 kcal/mol) makes it susceptible to C-C bond activation by transition metals, opening up a rich field of synthetic transformations. wikipedia.org The cyclopropyl ether moiety in this compound is an ideal substrate for exploring and developing such novel reaction methodologies.
Transition metal catalysts, particularly those based on palladium and rhodium, are known to catalyze the ring-opening of cyclopropyl ketones. rsc.org These reactions can proceed via oxidative addition of the metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can be trapped or undergo further reactions. wikipedia.org For cyclopropyl aryl ketones, this activation can lead to stereoselective formation of α,β-unsaturated ketones or engage in cascade reactions to build molecular complexity. acs.orgrsc.org
Future research could focus on developing new catalytic systems that selectively activate either the proximal or distal C-C bonds of the cyclopropyl ring in this compound. The electronic nature of the cyclopropyloxy group, being an electron-donating ether, influences the reactivity of the ring and presents different challenges and opportunities compared to cyclopropanes bearing electron-withdrawing groups. The development of enantioselective ring-opening reactions, perhaps using chiral ligands on the metal catalyst, would be a particularly valuable frontier. acs.org
Table 2: Examples of Catalytic Systems for Cyclopropane C-C Bond Activation
| Catalyst System | Substrate Type | Transformation | Reference |
|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Aryl Cyclopropyl Ketones | Stereoselective Ring-Opening | rsc.org |
| Rh(I) complexes | Aminocyclopropanes | Carbonylative Heterocyclization | researchgate.net |
| Yb(OTf)₃ | Oxime-ether tethered cyclopropanes | Annulation to form Hydropyrrolo-oxazines | researchgate.net |
| Rh₂(esp)₂ | Arenes + Hypervalent Iodine Reagent | C-H Bond Cyclopropylation | acs.org |
| None (Thermal) | Cyclopropyl Aryl Ketones | Ring-Opening/Recyclization | acs.org |
Emerging Research Frontiers in Phenylethanone Chemistry and Cyclopropyl Ethers
The fields related to both structural halves of this compound are continually advancing. An emerging frontier in phenylethanone chemistry is the integration of computational prediction with synthetic efforts. scienceopen.comnih.gov Machine learning and in silico screening are being used to predict the biological activities and physicochemical properties of novel ketone derivatives before they are synthesized, saving time and resources. nih.govescholarship.org
For cyclopropyl ethers, research is pushing towards more efficient and selective synthetic methods. This includes new catalytic C-H functionalization techniques that can directly install cyclopropyl groups onto aromatic rings, offering a more atom-economical approach than traditional multi-step sequences. acs.org The use of flow chemistry for the synthesis of cyclopropyl derivatives is another key development, allowing for safer handling of reactive intermediates and easier scalability. researchgate.net
Combining these frontiers offers exciting possibilities. For instance, machine learning models could be developed to predict the outcome of novel transition-metal-catalyzed reactions on substrates like this compound. Furthermore, the principles of flow chemistry could be applied to its synthesis or its subsequent transformations, enabling the rapid and safe generation of a library of derivatives for biological or materials screening.
Strategies for Sustainable Synthesis and Utilization in Academic Research
Green chemistry principles are increasingly critical in both industrial and academic research, aiming to reduce waste, minimize energy consumption, and use safer chemicals. acs.orgnih.gov The synthesis and use of this compound can be evaluated and improved through the lens of sustainability.
A typical synthesis might involve a Williamson ether synthesis between 3-hydroxyacetophenone and a cyclopropyl halide, followed by purification. A green chemistry assessment would analyze this process using metrics like Process Mass Intensity (PMI) or Reaction Mass Efficiency (RME). mdpi.com
Strategies for a more sustainable synthesis could include:
Catalytic Approaches: Replacing stoichiometric bases or reagents with catalytic alternatives. For example, developing a catalytic etherification that avoids the use of strong bases and halide leaving groups.
Greener Solvents: Replacing traditional organic solvents like DMF or chlorinated solvents with more benign alternatives such as 2-MeTHF, ethanol, or even water where possible. researchgate.net
Process Intensification: Utilizing continuous-flow synthesis, which can improve heat transfer, reduce reaction times, and allow for safer operation on a larger scale. researchgate.net This approach has been successfully applied to the synthesis of related arylthio-cyclopropyl carbonyl compounds using reusable solid acid catalysts. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. C-H activation routes to directly synthesize the target molecule would represent a significant improvement in atom economy. acs.org
Table 3: Key Green Chemistry Metrics for Process Evaluation
| Metric | Definition | Ideal Value | Reference |
|---|---|---|---|
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | mdpi.com |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | 100% | mdpi.com |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | mdpi.comresearchgate.net |
| E-Factor | Total waste / Mass of product | 0 | researchgate.net |
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.
Synthetic Chemistry and Chemical Biology: Synthetic chemists can design and create libraries of analogues, which can then be passed to chemical biologists for screening in cellular or organismal models. This collaboration could lead to the discovery of novel chemical probes to dissect biological pathways or identify new therapeutic starting points. eubopen.orgnih.govnih.gov
Experimental and Computational Chemistry: The reactivity and properties of this compound are ripe for computational investigation. escholarship.org Theoretical chemists can use Density Functional Theory (DFT) to model reaction mechanisms for its synthesis or transformation, predicting outcomes and guiding experimental design. acs.org Machine learning experts can develop models to predict biological activity or material properties, creating a feedback loop that accelerates the discovery cycle. nih.govnih.gov
Organic Chemistry and Material Science: Collaborations between organic chemists and material scientists could focus on incorporating the this compound scaffold into novel polymers, organic electronic materials, or liquid crystals. wikipedia.orgmdpi.com The synthetic expertise would enable the creation of the target materials, while the materials science perspective would guide the design and characterization of their functional properties.
Chemistry and Agricultural Science: Given that many simple acetophenone derivatives have shown promise as fungicides or insecticides, interdisciplinary research could explore derivatives of this compound as potential new agrochemicals. mdpi.com
By fostering these collaborations, the full potential of foundational molecules like this compound can be realized, driving innovation across diverse scientific fields.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[3-(Cyclopropyloxy)phenyl]ethanone, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where cyclopropyloxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include condensation reactions (e.g., between 3-cyclopropyloxybenzaldehyde and methyl ketones under basic conditions) . Key factors affecting yield include:
- Catalyst purity : Impurities in AlCl₃ can lead to side reactions.
- Solvent choice : Anhydrous dichloromethane minimizes hydrolysis of acyl intermediates .
- Temperature control : Exothermic reactions require gradual reagent addition to avoid decomposition.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and acetyl group (δ 2.5–3.0 ppm for CH₃) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₂O₂: calculated 176.0837) .
- HPLC with UV detection : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate organic waste and consult certified agencies for cyclopropane-containing byproducts .
Q. What solvents and conditions optimize the solubility of this compound for reaction setups?
- Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. For kinetic studies:
- Use dry THF for Grignard reactions to prevent moisture interference.
- Pre-saturate solutions with inert gas (N₂/Ar) to avoid oxidation of the cyclopropyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer: Conflicting peaks may arise from rotamers or residual solvents . Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., cyclopropyl ring puckering) by analyzing shifts at 25°C vs. −40°C .
- Deuterated solvent exchange : Use D₂O to eliminate solvent artifacts.
- 2D-COSY/HMBC : Assign ambiguous signals through correlation spectroscopy .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify electrophilic centers at the carbonyl carbon .
- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity .
- Solvent effect modeling : Apply COSMO-RS to assess solvation energies in polar vs. nonpolar media .
Q. How does the cyclopropyloxy group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to track oxidative degradation via LC-MS/MS.
- Isotope labeling : Use ¹⁴C-labeled cyclopropyl groups to trace metabolic pathways .
- Structure-activity relationship (SAR) : Compare stability with analogs (e.g., ethoxy vs. cyclopropyloxy) to identify steric/electronic effects .
Q. What strategies mitigate side reactions during the synthesis of this compound analogs?
- Methodological Answer: Common issues include cyclopropane ring-opening and acetyl group overoxidation . Solutions:
- Low-temperature acylation : Perform reactions at −10°C to stabilize the cyclopropyl moiety .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during functionalization .
- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce electrophilic aromatic substitution byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
